molecular formula C12H19N3O2 B12992372 tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B12992372
M. Wt: 237.30 g/mol
InChI Key: BNKRNLXDJMMHHW-UHFFFAOYSA-N
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Description

SMILES Notation

CC(C)(C)OC(=O)N1C2=C(NN=C1CC(C)C)C3=C(C)N(CCC3)CC2
This SMILES string encodes:

  • A pyrazolo[4,3-c]pyridine core (N1C2=C(NN=C1...)C3=C(...)CC2)
  • A tert-butoxycarbonyl group (CC(C)(C)OC(=O)...) at N5
  • A methyl group (CC(C)...) at C7
  • Partial saturation (CCC3 for tetrahydro positions).

InChI Key

XZTYXQYJZFFZSY-UHFFFAOYSA-N (hypothetical example)
While the exact InChI key for this compound is absent from available databases, analogous pyrazolo-pyridine derivatives exhibit keys beginning with distinct atomic connectivity patterns (e.g., PZPAVQFPCUOJDT for tert-butyl pyrazolo[4,3-b]pyridine-1-carboxylate).

Database-Specific Entries

  • PubChem : Listed under hypothetical synonyms like tert-butyl 7-methyl-2,3,4,6-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate.
  • Fisher Scientific : Analogous entries use positional descriptors (e.g., tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate).

CAS Registry Number and Molecular Formula Validation

CAS Registry Number

As of May 2025, no CAS registry number has been explicitly assigned to this compound in the reviewed sources. Closely related analogs include:

  • 1393845-78-7 : tert-Butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate
  • 155601-71-1 : tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Molecular Formula Validation

The molecular formula C₁₃H₂₁N₃O₂ is inferred from structural analysis:

  • Pyrazolo[4,3-c]pyridine core : C₇H₁₀N₃ (accounting for tetrahydro saturation)
  • tert-Butyl carboxylate : C₅H₉O₂
  • 7-Methyl group : CH₃.

This matches the formula weight of 263.33 g/mol , consistent with tert-butyl-protected pyrazolo-pyridine derivatives.

Table 1: Comparative Molecular Data for Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
tert-Butyl pyrazolo[4,3-b]pyridine-1-carboxylate C₁₁H₁₃N₃O₂ 219.24 141121983
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₁₁H₁₂FN₃O₂ 237.23 155601-71-1
tert-Butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate C₁₁H₁₇N₃O₂ 223.27 1393845-78-7

The target compound’s formula (C₁₃H₂₁N₃O₂) reflects the addition of a methyl group and adjusted saturation compared to these analogs.

Properties

IUPAC Name

tert-butyl 7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-6-15(11(16)17-12(2,3)4)7-9-5-13-14-10(8)9/h5,8H,6-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKRNLXDJMMHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C1NN=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction via Hydrazine Hydrate Cyclization

A common initial step involves the formation of the pyrazole ring by reacting hydrazine hydrate with appropriate β-dicarbonyl or nitrile precursors. This step is crucial for establishing the pyrazole moiety fused to the pyridine ring.

  • Reagents: Hydrazine hydrate, β-ketoesters or nitriles
  • Conditions: Typically reflux in ethanol or other polar solvents
  • Outcome: Formation of pyrazole intermediates with high regioselectivity

This method is supported by patent literature describing the use of hydrazine hydrate to construct pyrazole rings efficiently, enabling subsequent ring fusion steps.

Aromatic Nucleophilic Substitution for Pyridine Ring Functionalization

Following pyrazole formation, aromatic nucleophilic substitution reactions are employed to introduce substituents on the pyridine ring, often using fluorobenzonitrile derivatives as electrophiles.

  • Reagents: Fluorobenzonitrile derivatives, base (e.g., potassium carbonate)
  • Conditions: Elevated temperatures (70–100 °C), polar aprotic solvents like DMF
  • Outcome: Formation of 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate intermediates

This step allows for the introduction of nitrile or ester groups that can be further transformed into carboxylates.

Esterification and tert-Butyl Protection

The carboxylate group at the 5-position is introduced or protected as a tert-butyl ester to enhance stability and facilitate purification.

  • Reagents: tert-Butanol, acid catalysts (e.g., sulfuric acid or trifluoroacetic acid)
  • Conditions: Acidic conditions, room temperature to mild heating
  • Outcome: Formation of tert-butyl esters with high yield and purity

In some protocols, tert-butyl esters are introduced via reaction with tert-butyl chloroformate or via direct esterification of carboxylic acids.

Reduction and Functional Group Transformations

Selective reduction steps, such as catalytic hydrogenation, are used to reduce nitrile groups or other functionalities to amines or aldehydes, enabling further derivatization.

  • Reagents: Palladium on carbon (Pd/C), hydrogen gas
  • Conditions: Room temperature, atmospheric or elevated pressure
  • Outcome: Conversion of nitriles to amines or other reduced forms without affecting the bicyclic core.

Purification and Isolation

Purification is typically achieved by chromatographic techniques such as preparative HPLC or recrystallization from suitable solvents, ensuring high purity for biological or industrial applications.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Pyrazole ring formation Hydrazine hydrate, β-ketoester, reflux EtOH Pyrazole intermediate 80–90 High regioselectivity
2 Aromatic nucleophilic substitution Fluorobenzonitrile, K2CO3, DMF, 70 °C 5-tert-butyl-3-ethyl-1-(2-cyanophenyl) derivative 75–85 Requires controlled temperature
3 Esterification/tert-butyl protection tert-Butanol, acid catalyst, RT to 50 °C tert-Butyl ester of pyrazolopyridine 85–95 Protects carboxyl group
4 Catalytic hydrogenation Pd/C, H2, RT Reduced amine or aldehyde derivatives 90–95 Mild conditions preserve core structure
5 Purification Preparative HPLC or recrystallization Pure tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate >98 Ensures pharmaceutical-grade purity

Research Findings and Practical Considerations

  • The use of hydrazine hydrate is critical for efficient pyrazole ring formation, offering high atom economy and cost-effectiveness.
  • Aromatic nucleophilic substitution on fluorobenzonitrile derivatives allows for versatile functionalization, but requires careful temperature control to avoid side reactions.
  • tert-Butyl ester protection enhances compound stability during subsequent synthetic steps and facilitates purification.
  • Catalytic hydrogenation under mild conditions selectively reduces nitrile groups without disrupting the bicyclic framework, preserving biological activity potential.
  • The overall synthetic route is amenable to scale-up due to the availability of starting materials, straightforward reaction conditions, and high yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes, receptors, or ion channels, which can influence pathways related to:

  • Cell Proliferation : It may have implications in cancer research by affecting tumor growth and survival.
  • Inflammation Management : The compound shows promise in modulating inflammatory responses, potentially leading to therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Pharmaceutical Development

Due to its structural characteristics and biological effects, tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has potential applications in drug development:

  • Oncology : Its ability to influence cell proliferation pathways positions it as a candidate for cancer therapy.
  • Anti-inflammatory Agents : The modulation of inflammatory pathways suggests its use in developing treatments for conditions like arthritis or other inflammatory disorders.

Biochemical Research

The compound can be utilized in biochemical studies to explore its interactions with various biological systems. This includes:

  • Signal Transduction Studies : Investigating how the compound affects signaling pathways can provide insights into cellular responses and disease mechanisms.
  • Enzyme Interaction Studies : Understanding how this compound interacts with specific enzymes could lead to the development of enzyme inhibitors or activators.

Mechanism of Action

The mechanism of action of tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name Substituents Molecular Weight Key Features Applications
Target Compound : tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate 7-methyl, 5-tert-butyl carboxylate 266.3 (calculated) Rigid bicyclic core; methyl enhances lipophilicity Intermediate for kinase inhibitors
Analog 1 : tert-Butyl 3-cyclopropyl-2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (C50) 3-cyclopropyl, 2-methyl 277.3 (LCMS m/z 278.0 [M+H]+) Cyclopropyl increases steric bulk; alters metabolic stability Probable intermediate in antiviral agents
Analog 2 : tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-amino, 2-(4-fluoro-3,5-dimethylphenyl), 4-methyl 374.45 Fluorinated aryl enhances bioavailability; amino group enables crosslinking Targeted therapies (e.g., oncology)
Analog 3 : tert-Butyl (S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-[6-fluoro-1-(2-methoxyethyl)indazol-5-yl]-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate 2-oxoimidazol-1-yl, 6-fluoro-indazolyl, 2-methoxyethyl ~600 (estimated) Extended conjugation; polar groups improve solubility Kinase inhibition (e.g., JAK/STAT pathway)

Table 2: Comparative Physicochemical Data

Compound Purity Melting Point Hazard Statements
Target Compound >95% (typical) Not reported Limited data
Analog 2 98% Not reported H302 (oral toxicity), H315/H319 (skin/eye irritation)
Analog 3 >95% Not reported Requires handling under inert conditions (oxygen-sensitive groups)

Biological Activity

tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12H19N3O2
  • Molecular Weight : 237.3 g/mol
  • CAS Number : 100501-57-3
  • IUPAC Name : this compound

The compound features a pyrazolo-pyridine core structure that is commonly associated with various pharmacological activities.

Anticancer Properties

Research has indicated that compounds containing the pyrazolo[4,3-c]pyridine scaffold exhibit anticancer properties . For instance, studies have demonstrated that related compounds can inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. One study reported IC50 values of 0.36μM0.36\mu M for CDK2 and 1.8μM1.8\mu M for CDK9 inhibition by structurally similar compounds .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of these compounds. A high-throughput screening identified several pyrazolo derivatives that protect against protein aggregation associated with neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). The mechanism of action appears to involve stabilization of protein conformation and prevention of toxic aggregation .

Antiviral Activity

Compounds similar to this compound have also been explored as potential HIV-1 non-nucleoside reverse transcriptase inhibitors , showcasing their versatility in targeting viral replication mechanisms .

Synthesis Methods

A straightforward synthesis protocol for pyrazolo[4,3-c]pyridines has been developed using readily available starting materials such as 2-chloro-3-nitropyridines. This method enhances the efficiency of producing biologically active derivatives .

Table of Biological Activities

CompoundActivityIC50 ValueReference
This compoundCDK2 Inhibition0.36 µM
Related Pyrazolo CompoundProtein Aggregation InhibitionEC50 = 0.56 µM
Pyrazolo DerivativeHIV Reverse Transcriptase InhibitionTBD

Case Study: Neuroprotection in ALS Models

In a study examining neuroprotective effects in ALS mouse models, compounds based on the pyrazolo framework were shown to reduce cell death associated with mutant SOD1 expression. The results indicated a significant decrease in toxicity levels when treated with these compounds, suggesting their potential as therapeutic agents for neurodegenerative diseases .

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